Anisole-d8

Description

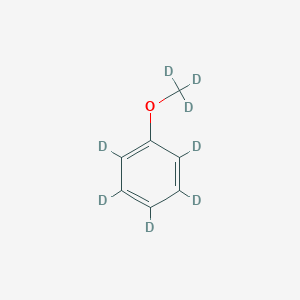

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-JGUCLWPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480548 | |

| Record name | Anisole-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54887-54-6 | |

| Record name | Anisole-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54887-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Isotopic Purity Enhancement

Chemical Reactions Analysis

Types of Reactions: Anisole-d8 undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.

Oxidation Reactions: It can be oxidized to form anisaldehyde-d8 or anisic acid-d8 under specific conditions.

Reduction Reactions: this compound can be reduced to form deuterated phenol derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum deuteride (LiAlD4).

Major Products:

Substitution: Ortho- and para-substituted this compound derivatives.

Oxidation: Anisaldehyde-d8, anisic acid-d8.

Reduction: Deuterated phenol derivatives.

Scientific Research Applications

Organic Reaction Mechanisms

Anisole-d8 has been employed to investigate reaction mechanisms, particularly in the context of proton transfer processes. Studies have shown that the rate-determining step in certain reactions can be elucidated using this compound due to its distinct kinetic isotope effect. For example, the ortholithiation of anisole by n-BuLi-TMEDA demonstrated a significant kinetic isotope effect, indicating that proton abstraction is a key step in the reaction pathway .

Hydrodeoxygenation Studies

This compound is extensively used in hydrodeoxygenation (HDO) research, particularly with nickel-based catalysts. In one study, the catalytic activity of Ni-Co bimetallic catalysts was assessed for the conversion of anisole to cyclohexanol. The results indicated that the Ni5Co5-activated carbon catalyst exhibited optimal performance due to its structural characteristics and adsorption efficiency .

Table 1: Performance of Various Catalysts in HDO of this compound

| Catalyst Type | Conversion (%) | Selectivity (%) | Reaction Conditions |

|---|---|---|---|

| Ni5Co5-AC | 95 | 90 | 220 °C, 3 MPa H2 |

| NiPd/SBA-15 | 97 | 95 | 200 °C, 2 MPa H2 |

| Ni/SiO2 | 84.5 | 84 | 180 °C, 1 MPa H2 |

Spectroscopic Studies

This compound also plays a crucial role in spectroscopic studies aimed at understanding intermolecular interactions. For instance, research involving the anisole-methane complex utilized resonant two-photon ionization techniques to analyze binding energies and spectral characteristics . The findings highlighted how anisole's aromatic system interacts with other molecules through both C-H/π and C-H/O interactions.

Case Studies

Case Study 1: Kinetic Investigations Using this compound

In a study investigating the kinetics of organic reactions, this compound was used to confirm that proton transfer was indeed rate-limiting. The experimental setup involved monitoring the disappearance of this compound over time and analyzing the data using gas chromatography .

Case Study 2: Catalytic Activity Assessment

Research on nickel catalysts supported on various materials demonstrated that this compound could effectively track reaction pathways during hydrodeoxygenation processes. The use of this compound allowed researchers to quantify conversion rates and product selectivity under varying conditions .

Mechanism of Action

The primary mechanism by which anisole-d8 exerts its effects is through its role as a solvent in NMR spectroscopy. The deuterium atoms in this compound do not produce signals in the proton NMR spectrum, thereby reducing background noise and enhancing the visibility of the sample’s proton signals. This makes it an invaluable tool for structural elucidation and analysis of organic compounds.

Comparison with Similar Compounds

Anisole-h8 (Non-Deuterated Anisole)

- Molecular Formula : C₆H₅OCH₃

- Key Differences: Spectroscopic Properties: Anisole-h8 exhibits distinct absorption spectra in both ground (S₀) and excited (S₁) states compared to Anisole-d7. For example, fundamental vibrational frequencies in S₁ shift from 459 cm⁻¹ (h8) to 437 cm⁻¹ (d8) due to deuterium’s mass effect . Kinetic Isotope Effects (KIE): In platinum-catalyzed C–H arylation, Anisole-d8 shows a reduced reaction rate (KIE = 2.1) compared to Anisole-h8, highlighting deuterium’s impact on reaction dynamics . Cost: Non-deuterated anisole is significantly cheaper, making it preferable for non-tracer applications .

Anisole-d3 (Partially Deuterated Anisole)

- Molecular Formula : C₆H₅OCD₃

- Spectral Shifts: The S₁ state vibrational frequency for the methoxy group in Anisole-d3 is 952 cm⁻¹, intermediate between Anisole-h8 (993 cm⁻¹) and this compound (891 cm⁻¹), demonstrating partial isotopic effects .

Functionally Similar Deuterated Aromatics

Toluene-d8

- Molecular Formula : C₆D₅CD₃

- Comparison :

Data Tables

Table 1: Physicochemical and Commercial Comparison

Table 2: Vibrational Frequencies in S₁ State (cm⁻¹)

| Vibration Mode | Anisole-h8 | Anisole-d3 | This compound |

|---|---|---|---|

| Ring deformation | 459 | 447 | 437 |

| Methoxy symmetric stretch | 993 | 952 | 891 |

Research Findings and Implications

- Spectroscopic Studies : Isotopic substitution in this compound red-shifts vibrational frequencies, enabling precise assignment of electronic transitions in complex matrices .

- Catalytic Reactions : The reduced reactivity of this compound in C–H activation reactions underscores deuterium’s role in altering transition-state energetics .

- Analytical Utility : Co-use of this compound and toluene-d8 in ionization studies demonstrates their complementary roles in probing proton transfer mechanisms .

Biological Activity

Anisole-d8, a deuterated form of anisole, has garnered interest in various fields of research, particularly in catalysis and organic synthesis. This article delves into the biological activity of this compound, highlighting its chemical properties, catalytic applications, and relevant case studies.

This compound (C₆H₅OCD₃) is characterized by the presence of deuterium atoms replacing hydrogen in the methoxy group of anisole. This substitution affects its physical and chemical properties, including its vibrational spectra and reactivity. The isotopic shifts observed in spectroscopic studies provide insights into its molecular behavior in various reactions.

Hydrodeoxygenation Studies

Recent research has focused on the catalytic hydrodeoxygenation (HDO) of this compound using various metal catalysts. A notable study examined the performance of Ni-Co bimetallic catalysts supported on activated carbon for the conversion of anisole to cyclohexanol. The optimal catalyst composition was found to significantly enhance both hydrogenation activity and deoxygenation selectivity, demonstrating a conversion rate of nearly 100% under specific conditions (200 °C and 60 bar) .

Table 1: Summary of Catalytic Performance for this compound Conversion

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Ni/SiO₂ | 200 | 60 | 100 | Cyclohexane |

| Ni-Co/AC | 200 | 60 | ~100 | Cyclohexanol |

| Pt/SiO₂ | 400 | - | <2 | Methane |

These findings indicate that the choice of catalyst and reaction conditions are critical for optimizing the conversion process.

Spectroscopic Analysis

The vibrational spectra of this compound have been studied using resonance-enhanced multiphoton ionization (REMPI) spectroscopy. These studies revealed fundamental vibrations in both the ground state (S0) and excited state (S1), providing valuable data on molecular dynamics and interactions during catalytic reactions . The isotopic labeling allows for clearer identification of reaction pathways and mechanisms.

Case Study 1: Organic Reaction Mechanisms

A computational study explored the reaction mechanisms involving this compound in organic synthesis, particularly focusing on rate-determining steps. The research indicated that the presence of deuterium affects proton transfer rates, which can influence reaction kinetics significantly. This study highlighted the utility of this compound as a tracer in mechanistic investigations .

Case Study 2: Catalytic Systems

In another investigation, the role of this compound in bifunctional catalytic systems was examined. The study reported enhanced activity when using Pt/HBeta as a catalyst for methyl transfer reactions, indicating that this compound can serve as an effective substrate for studying complex catalytic behaviors in organic transformations .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Anisole-d8, and how can isotopic purity be validated?

- Methodological Answer : this compound is typically synthesized via acid-catalyzed H/D exchange using deuterated reagents (e.g., D₂SO₄ or DCl) with non-deuterated anisole. Isotopic purity (>98% deuterium incorporation) is validated using quantitative ¹H NMR (absence of proton signals) and mass spectrometry (MS). For rigorous validation, researchers should cross-reference data with deuterium-depleted solvent blanks and calibrate instruments using certified deuterated standards .

Q. Which analytical techniques are most reliable for characterizing this compound in solvent applications?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are preferred for assessing chemical purity. For isotopic integrity, ²H NMR and Fourier-transform infrared spectroscopy (FTIR) are critical. Researchers should optimize GC-MS parameters (e.g., column temperature, carrier gas flow rate) to resolve deuterated analogs from protonated impurities. HPLC protocols must use deuterium-compatible columns (e.g., C18 phases) to avoid retention time shifts .

Q. How does this compound function as a solvent in NMR spectroscopy, and what experimental precautions are necessary?

- Methodological Answer : this compound reduces proton interference in NMR by replacing ¹H with ²H. Researchers must degas the solvent to eliminate dissolved oxygen, which can broaden signals. Calibrate the lock channel for deuterium and confirm solvent purity via ¹H NMR (no residual proton peaks at δ 3.3–3.8 ppm for methoxy groups). For quantitative studies, use external deuterium standards to correct for solvent-induced shifts .

Advanced Research Questions

Q. How can isotopic effects of this compound influence kinetic studies in organic reactions?

- Methodological Answer : The kinetic isotope effect (KIE) from deuterium substitution alters reaction rates, particularly in proton-transfer steps. To isolate isotopic effects, conduct parallel experiments with non-deuterated anisole. Use Arrhenius plots to compare activation energies and employ computational models (e.g., DFT calculations) to predict isotope-induced rate changes. Statistical analysis (e.g., ANOVA) should differentiate KIE contributions from experimental noise .

Q. What strategies resolve contradictions in reported deuterium incorporation levels across studies?

- Methodological Answer : Discrepancies often arise from synthesis protocols (e.g., reaction time, catalyst concentration) or characterization limits. Researchers should:

- Replicate synthesis under controlled conditions (fixed temperature, reagent ratios).

- Compare MS/MS fragmentation patterns to distinguish isotopic clusters from contaminants.

- Perform meta-analyses of published data to identify systematic biases (e.g., calibration errors) .

Q. How to design metabolic tracing studies using this compound as a deuterium label?

- Methodological Answer : In metabolic studies, this compound serves as a precursor for deuterated metabolites. Key design elements include:

- Dose calibration (e.g., LC-MS to track deuterium retention in metabolites).

- Control groups with non-deuterated anisole to exclude solvent-specific effects.

- Time-resolved sampling to capture kinetic labeling patterns.

- Data normalization using internal standards (e.g., ¹³C-labeled analogs) .

Q. What experimental controls are critical when using this compound in photochemical studies?

- Methodological Answer : Deuterated solvents can alter UV-Vis absorption profiles. Researchers should:

- Compare reaction outcomes in this compound vs. non-deuterated analogs.

- Use actinometry to quantify light flux and ensure solvent transparency at experimental wavelengths.

- Monitor deuterium exchange side reactions (e.g., via ²H NMR post-irradiation) .

Methodological Frameworks for Data Analysis

Q. How to optimize reaction conditions for this compound-mediated deuterium labeling?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, reaction time). Response surface methodology (RSM) identifies optimal conditions for deuterium incorporation. Validate models with triplicate runs and confirm using MS/MS isotopic patterns .

Q. What statistical approaches validate isotopic purity in large-scale this compound production?

- Methodological Answer : For batch consistency, apply multivariate analysis (e.g., PCA) to GC-MS datasets. Use tolerance intervals (±2σ) to define acceptable purity thresholds. Cross-validate with qNMR using ERETIC2 or PULCON external reference methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.